molecular formula C10H7N3 B1624253 4-(1H-IMIDAZOL-4-YL)-BENZONITRILE CAS No. 34443-07-7

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE

Cat. No.: B1624253
CAS No.: 34443-07-7
M. Wt: 169.18 g/mol
InChI Key: IGUVSJNPHFWESU-UHFFFAOYSA-N
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Description

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE is a heterocyclic aromatic compound that features both an imidazole ring and a benzonitrile group

Mechanism of Action

Target of Action

The primary target of 4-(1H-imidazol-5-yl)benzonitrile is the Histamine H4 receptor (H4R) . This receptor is a G protein-coupled receptor that mediates the histamine signals in peripheral tissues . It displays a significant level of constitutive activity, meaning it exhibits spontaneous activity in the absence of an agonist .

Mode of Action

It is known that imidazole derivatives can show a remarkable binding affinity at the active site of their target receptors . This suggests that 4-(1H-imidazol-5-yl)benzonitrile may interact with the Histamine H4 receptor in a similar manner, potentially leading to changes in the receptor’s activity.

Biochemical Pathways

Given its target, it is likely to be involved in the histamine signaling pathway . The downstream effects of this could include a variety of physiological responses, such as inflammation and allergic reactions.

Result of Action

Given its target, it is likely to modulate the activity of the histamine h4 receptor , which could have a variety of downstream effects, potentially including anti-inflammatory and antiallergic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-IMIDAZOL-4-YL)-BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: 4-(1H-imidazol-5-yl)benzylamine.

    Substitution: Nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-2-yl)benzonitrile
  • 4-(1H-imidazol-4-yl)benzonitrile
  • 4-(1H-imidazol-1-yl)benzonitrile

Uniqueness

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE is unique due to the position of the imidazole ring, which can influence its electronic properties and reactivity. The specific arrangement of the imidazole and benzonitrile groups can result in distinct interactions with biological targets and different chemical reactivity compared to its isomers.

Properties

IUPAC Name

4-(1H-imidazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVSJNPHFWESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443949
Record name Benzonitrile, 4-(1H-imidazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34443-07-7
Record name Benzonitrile, 4-(1H-imidazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-4-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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